molecular formula C18H15O2P B076025 Diphenyl phenylphosphonite CAS No. 13410-61-2

Diphenyl phenylphosphonite

Cat. No.: B076025
CAS No.: 13410-61-2
M. Wt: 294.3 g/mol
InChI Key: QXKPLZDCTKREIA-UHFFFAOYSA-N
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Description

Diphenyl phenylphosphonite is an organophosphorus compound with the chemical formula C18H15O2P. It is a phosphonite ester, characterized by the presence of a phosphorus atom bonded to three phenyl groups and two oxygen atoms. This compound is known for its applications in organic synthesis and as a ligand in coordination chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Diphenyl phenylphosphonite can be synthesized through the reaction of dichlorophenylphosphine with phenol. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the intermediate products. The general reaction scheme is as follows :

PhPCl2+2PhOHPhP(OPh)2+2HCl\text{PhPCl}_2 + 2 \text{PhOH} \rightarrow \text{PhP(OPh)}_2 + 2 \text{HCl} PhPCl2​+2PhOH→PhP(OPh)2​+2HCl

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of catalysts to enhance the reaction rate and yield. The reaction is often carried out in a solvent such as toluene or xylene, and the product is purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: Diphenyl phenylphosphonite undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Diphenyl phenylphosphonite has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: It serves as a precursor for the synthesis of biologically active phosphine compounds.

    Medicine: It is involved in the synthesis of pharmaceuticals and agrochemicals.

    Industry: It is used in the production of flame retardants and plasticizers

Biological Activity

Diphenyl phenylphosphonite (DPP) is a phosphonite compound that has garnered interest due to its potential biological activities, particularly in the fields of biochemistry and medicinal chemistry. This article presents an overview of the biological activity associated with DPP, including its mechanisms of action, applications, and relevant research findings.

Chemical Structure and Properties

This compound has the chemical formula C18H15O3PC_{18}H_{15}O_3P and is characterized by a phosphorus atom bonded to three phenyl groups and an oxygen atom. Its structure allows for various chemical reactions, including oxidation and nucleophilic substitution, which are crucial for its biological functions.

Antioxidant Activity

DPP exhibits antioxidant properties, which can be attributed to its ability to stabilize free radicals through various mechanisms. This property is particularly significant in protecting biological molecules from oxidative damage. The antioxidant activity of DPP is influenced by its structural characteristics and the specific conditions under which it operates.

Enzyme Inhibition

Phosphonates, including DPP, can mimic phosphates and carboxylates in biological systems, allowing them to inhibit metabolic enzymes. This inhibition can disrupt various biochemical pathways, potentially leading to therapeutic effects in conditions such as osteoporosis and cancer .

Pharmaceutical Development

DPP serves as a precursor in the synthesis of biologically active phosphine compounds, which have applications in drug development. Research indicates that derivatives of phosphonates have shown promise as therapeutic agents due to their ability to interact with biological targets effectively .

Agrochemical Uses

In agriculture, DPP is utilized in developing agrochemicals that require stabilization against degradation. Its role as a stabilizer enhances the efficacy and longevity of these compounds in various environmental conditions.

Case Studies

  • Enzyme Interaction Studies : A study demonstrated that DPP derivatives could effectively inhibit specific enzymes involved in metabolic pathways, showcasing their potential as therapeutic agents against metabolic disorders .
  • Antioxidant Efficacy : Research highlighted the antioxidant capabilities of DPP in cellular models, indicating a reduction in oxidative stress markers when cells were treated with DPP compared to untreated controls.
  • Synthesis of Functionalized Compounds : Investigations into the synthesis of functionalized phosphonates revealed that modifications to the DPP structure could enhance its biological activity, making it a versatile compound for further research .

Data Table: Summary of Biological Activities

Activity Type Description References
AntioxidantReduces oxidative stress; protects cellular components,
Enzyme InhibitionMimics phosphates; inhibits metabolic enzymes,
Pharmaceutical UsePrecursor for biologically active compounds ,
Agrochemical StabilizerEnhances stability and efficacy of agrochemicals

Properties

IUPAC Name

diphenoxy(phenyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15O2P/c1-4-10-16(11-5-1)19-21(18-14-8-3-9-15-18)20-17-12-6-2-7-13-17/h1-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXKPLZDCTKREIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OP(C2=CC=CC=C2)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90286098
Record name Diphenyl phenylphosphonite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90286098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13410-61-2
Record name NSC43792
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43792
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diphenyl phenylphosphonite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90286098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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